(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, a fluorinated benzothiazole moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Imino Group: The imino group is formed by reacting the cyclopropanecarbonyl derivative with an amine, typically under dehydrating conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the benzothiazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the cyclopropane ring or benzothiazole moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzothiazole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and proteases. Its fluorinated benzothiazole moiety makes it useful in imaging studies due to its potential fluorescence properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the cyclopropane ring and the benzothiazole moiety suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a reactive site, while the benzothiazole moiety can engage in π-π interactions or hydrogen bonding with biological macromolecules. The fluorine atom can enhance binding affinity through halogen bonding or by modulating the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((cyclopropanecarbonyl)imino)-benzo[d]thiazol-3(2H)-yl)acetate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
Ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially affecting its solubility and reactivity.
(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-benzo[d]thiazol-3(2H)-yl)acetate: Similar structure but without the fluorine atom, which may alter its interaction with biological targets.
Uniqueness
The presence of the fluorine atom in (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate distinguishes it from similar compounds, potentially enhancing its biological activity and chemical stability. Fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of a compound, making this molecule particularly interesting for further research and development.
Properties
IUPAC Name |
methyl 2-[2-(cyclopropanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-20-12(18)7-17-10-5-4-9(15)6-11(10)21-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFZOUBLNNZUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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